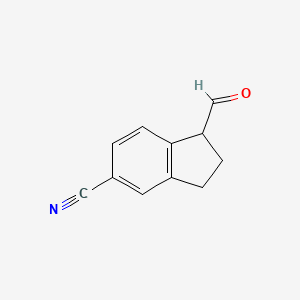

1-Formylindane-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-formyl-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C11H9NO/c12-6-8-1-4-11-9(5-8)2-3-10(11)7-13/h1,4-5,7,10H,2-3H2 |

InChI Key |

VVRWYNQVEBHDJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1C=O)C=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Formylindane 5 Carbonitrile and Analogous Structures

Direct Synthetic Pathways to 1-Formylindane-5-carbonitrile

Direct, single-step synthetic routes to this compound are not extensively documented in publicly available scientific literature. The creation of this specific trifunctional molecule would likely require a highly specialized reaction capable of concurrently establishing the indane framework and installing the formyl and nitrile groups at the C1 and C5 positions, respectively.

A theoretical approach could involve a one-pot condensation reaction. This might feature a pre-functionalized benzene (B151609) derivative that reacts with other components to form the fused five-membered ring while carrying the nitrile group, and a reagent that delivers the formyl group to the benzylic C1 position during cyclization. However, controlling the regioselectivity and preventing side reactions, such as polymerization or over-oxidation, would be a significant challenge. Given the lack of established direct methods, multi-step precursor-based syntheses are the most practical and scientifically validated approaches.

Precursor-Based Synthesis of the Indane-Carbonitrile Core

The most viable route to this compound is through the synthesis and modification of key precursors. This strategy typically involves first constructing a substituted indanone or indane, followed by the sequential introduction of the required functional groups. A common and powerful method for forming the indanone core is the intramolecular Friedel-Crafts acylation.

A logical pathway begins with a phenylpropionic acid derivative that already contains the cyano group. For instance, 3-(4-cyanophenyl)propionic acid can be cyclized to produce 5-cyano-1-indanone. This reaction is typically performed by first converting the carboxylic acid to its more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by treatment with a Lewis acid catalyst. google.com A patent describes a similar process for the synthesis of 4-cyano-1-indanone, wherein the 3-(2-cyanophenyl)propionic acid is treated with a chlorinating agent and then cyclized in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃) or polyphosphoric acid. google.com

Alternatively, one can start with a halogenated indane precursor. For example, indane can be brominated to form 5-bromoindane. mdma.ch The bromo group can then be converted to a nitrile via a Rosenmund-von Braun reaction, which typically uses copper(I) cyanide (CuCN). This method is effective for converting aryl halides to aryl nitriles. guidechem.com

Once the key intermediate, 5-cyano-1-indanone, is obtained, the final step is the introduction of the formyl group at the C1 position. This is a non-trivial transformation. A standard approach for formylating an aromatic ring, the Vilsmeier-Haack reaction (using DMF and POCl₃), would not be suitable as it targets the electron-rich aromatic ring rather than the C1 position. A more feasible route involves the reduction of the C1 ketone in 5-cyano-1-indanone to a secondary alcohol (1-hydroxyindane-5-carbonitrile) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). evitachem.com This alcohol can then be carefully oxidized to the target aldehyde, this compound, using a controlled oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

| Precursor | Starting Material(s) | Reagents & Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| 5-Chloro-1-indanone | 3-Chlorobenzaldehyde, Propionic acid | 1) Formic acid, Diethylamine; 2) CH₂Cl₂, ZnCl₂ | Friedel-Crafts Acylation | chemicalbook.com |

| 4-Cyano-1-indanone | 3-(2-cyanophenyl)propionic acid | 1) Chlorinating agent (e.g., SOCl₂); 2) AlCl₃ | Intramolecular Friedel-Crafts Acylation | google.com |

| 5-Bromoindane | Indane, Bromine | Acetic acid, ZnCl₂, 5°C | Electrophilic Aromatic Bromination | mdma.ch |

| Indane-5-carboxaldehyde | 5-Bromoindane | 1) Mg, THF; 2) DMF; 3) H⁺ workup | Grignard Formylation | mdma.ch |

| Indane-5-carboxaldehyde | Indane | Hexamine, Trifluoroacetic acid, 95°C | Duff Reaction | mdma.ch |

Multicomponent Reaction Strategies for Incorporating Nitrile Functionality in Indane Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient strategy for building molecular complexity. While no MCRs are reported to directly yield this compound, they are widely used to construct complex indane frameworks that incorporate a nitrile group.

A common strategy involves using an indane-based starting material and a nitrile-containing component. For example, indane-1,3-dione is a versatile precursor that can participate in MCRs. organic-chemistry.org In one approach, a four-component reaction between 1,1-bis(methylthio)-2-nitroethene, a diamine, two units of 1,3-indandione, and malononitrile (B47326) can produce complex indenylidene-spiro-imidazo-pyridine derivatives. organic-chemistry.org In this case, malononitrile serves as a key reactant that incorporates a dinitrile functionality into the final heterocyclic structure.

Another example is the Passerini MCR, which can be applied to indane-1,2,3-trione (ninhydrin). The reaction of the trione (B1666649) with isocyanides and carboxylic acids proceeds under mild conditions to create sterically hindered 2,2-disubstituted indane-1,3-dione derivatives. Although this specific reaction produces α-acyloxycarboxamides, it highlights how the reactive ketone groups on an indane core can be engaged in MCRs to rapidly generate diverse structures. These strategies demonstrate the potential for developing novel MCRs where a suitably designed indane precursor could react with a nitrile source and a formylating agent equivalent to assemble the target framework.

Catalytic Approaches in the Formation of Indane-Carbonitrile Frameworks

Catalysis is central to the efficient and selective synthesis of the indane-carbonitrile scaffold. The most critical catalytic step is typically the intramolecular Friedel-Crafts reaction to form the indanone ring.

Lewis and Brønsted Acid Catalysis: This is the classical approach for Friedel-Crafts acylation. Strong Lewis acids such as aluminum trichloride (AlCl₃) and tin(IV) chloride (SnCl₄) are effective but often required in stoichiometric amounts. google.com Strong Brønsted acids, including polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and methanesulfonic acid, are also widely used and can function as both catalyst and solvent. beilstein-journals.orggoogle.com

Metal Triflate Catalysis: A more modern and often milder alternative involves the use of metal trifluoromethanesulfonates (triflates). Catalysts like scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃) can promote the cyclization of precursors derived from Meldrum's acid. beilstein-journals.org These catalysts are often more tolerant of other functional groups and can sometimes be recovered and reused. The use of trimethylsilyl (B98337) triflate (TMSOTf) has also been reported for the cyclization of benzyl (B1604629) Meldrum's acid derivatives, providing an efficient route to 2-substituted 1-indanones. orgsyn.org

Biocatalysis: For the synthesis of chiral indane derivatives, biocatalysis offers high enantioselectivity. For instance, a process for preparing (S)-4-cyano-1-aminoindane from 4-cyano-1-indanone can utilize a transaminase enzyme. google.com While this produces an aminoindane rather than a formylindane, the chiral amino group could potentially be converted to other functionalities, demonstrating the potential of enzymes in constructing complex indane precursors.

| Precursor Type | Catalyst | Solvent/Conditions | Advantage/Note | Reference |

|---|---|---|---|---|

| Arylpropionyl chloride | AlCl₃ (Lewis Acid) | Anhydrous, e.g., Dichloromethane | Classical, effective method | google.com |

| Arylpropionic acid | Polyphosphoric Acid (Brønsted Acid) | Neat or with solvent, heated | Acts as catalyst and solvent | google.com |

| Arylpropionic acid | H₂SO₄ (Brønsted Acid) | Neat, heated | Strong acid, effective for cyclization | beilstein-journals.orggoogle.com |

| Benzyl Meldrum's Acid | Sc(OTf)₃, Yb(OTf)₃ (Lewis Acid) | Heated in organic solvent | Milder conditions, compatible with various functional groups | beilstein-journals.org |

| Benzyl Meldrum's Acid | TMSOTf (Lewis Acid) | Nitromethane, reflux | High yield and regioselectivity | orgsyn.org |

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, and these concepts are increasingly applied to the production of indane derivatives.

Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in the intramolecular cyclization of precursors to form indanones, reducing energy consumption and reaction times compared to conventional heating.

Greener Solvents and Catalysts: There is a move away from hazardous chlorinated solvents and stoichiometric Lewis acids. Research has shown that ionic liquids can serve as both a reaction medium and catalyst for condensation reactions involving indane-1,3-dione, often allowing for reactions at room temperature and easy product separation. The use of water as a solvent, particularly for reactions like the Knoevenagel condensation on the indane core, is another key green strategy. Furthermore, developing reusable catalysts, such as recoverable metal triflates, aligns with green principles by minimizing waste. beilstein-journals.org

Biocatalysis: As mentioned previously, the use of enzymes as catalysts represents a cornerstone of green chemistry. google.com Biocatalytic reactions are performed in aqueous media under mild conditions, are highly selective (reducing byproducts), and the catalysts are biodegradable.

| Reaction Type | Traditional Method | Green Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | Stoichiometric AlCl₃, conventional heating | Catalytic metal triflates, microwave irradiation | Reduced catalyst loading, lower energy use, faster reaction | beilstein-journals.org |

| Functional Group Transformation | Use of heavy metal oxidants (e.g., CrO₃) | Biocatalysis (e.g., transaminases) | Mild, aqueous conditions; high selectivity; biodegradable catalyst | google.com |

| Multi-step Synthesis | Stepwise synthesis with isolation of intermediates | One-pot or multicomponent reactions | Increased step and atom economy, reduced solvent and energy use | beilstein-journals.org |

Chemical Reactivity and Transformations of 1 Formylindane 5 Carbonitrile

Reactions at the Formyl Group: Reduction, Oxidation, and Condensation

The formyl (aldehyde) group at the 1-position of the indane ring is a primary site for chemical reactions. Its electrophilic carbon atom readily participates in nucleophilic addition reactions.

Reduction: The aldehyde can be easily reduced to a primary alcohol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

With Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reagent that converts the formyl group into a hydroxymethyl group, yielding (5-cyanoindan-1-yl)methanol.

With Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that would also reduce the carbonitrile moiety if not used under carefully controlled conditions. openstax.org

Oxidation: The formyl group can be oxidized to a carboxylic acid, affording 5-cyanoindane-1-carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent ([Ag(NH₃)₂]⁺), which serves as a classic qualitative test for aldehydes.

Condensation Reactions: The formyl group can undergo condensation reactions with active methylene (B1212753) compounds, a process often named after Knoevenagel. researchgate.netcore.ac.uk For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an amine would yield 2-((5-cyanoindan-1-yl)methylene)malononitrile. These reactions are crucial for carbon-carbon bond formation and extending the molecule's carbon framework. researchgate.net

Table 1: Reactions at the Formyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (5-cyanoindan-1-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-cyanoindane-1-carboxylic acid |

Transformations of the Carbonitrile Moiety: Hydrolysis, Reduction, and Cycloaddition Reactions

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important chemical moieties. openstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. openstax.org

Acid-Catalyzed Hydrolysis: Heating with aqueous acid (e.g., H₂SO₄) converts the nitrile directly to a carboxylic acid, resulting in 1-formylindane-5-carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH) initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. openstax.org Careful control of reaction conditions can sometimes isolate the intermediate, 1-formylindane-5-carboxamide.

Reduction: The nitrile group can be reduced to a primary amine.

With Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent effectively converts the nitrile to an aminomethyl group, producing 1-formyl-5-(aminomethyl)indane. openstax.orglibretexts.org

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere also achieves this reduction.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, providing a route to heterocyclic systems. vu.nl A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. For instance, reacting 1-Formylindane-5-carbonitrile with sodium azide (B81097) and a Lewis acid could yield 1-(5-(1H-tetrazol-5-yl)indan-1-yl)ethan-1-one.

Table 2: Transformations of the Carbonitrile Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Full Hydrolysis | H₂SO₄, H₂O, Heat | 1-formylindane-5-carboxylic acid |

| Partial Hydrolysis | H₂O₂, NaOH | 1-formylindane-5-carboxamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-formyl-5-(aminomethyl)indane |

Reactivity of the Indane Ring System: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling

The benzene (B151609) ring of the indane system can undergo reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution (EAS): The substitution pattern on the aromatic ring is directed by the existing substituents. wikipedia.orgmasterorganicchemistry.com The alkyl portion of the indane ring is an activating, ortho-, para-director. Conversely, the carbonitrile and the formyl group (at the benzylic position) are electron-withdrawing and deactivating, meta-directors. The outcome of an EAS reaction depends on the interplay of these directing effects and the reaction conditions. Potential EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would install a bromine atom on the ring.

The positions ortho to the alkyl part of the ring (positions 4 and 7) are activated, while the position meta to the carbonitrile (position 6) is the least deactivated site by the electron-withdrawing groups. Therefore, substitution is most likely to occur at position 4 or 6.

Metal-Catalyzed Coupling: To engage in metal-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, an aryl halide derivative of this compound is first required. rsc.orgresearchgate.net For example, if a bromo-derivative is synthesized via EAS, it can then be coupled with various partners. A Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would form a new carbon-carbon bond, linking a new aryl group to the indane ring system. rsc.orgsemanticscholar.org

Table 3: Reactivity of the Indane Ring System

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | 1-Formyl-6-nitroindane-5-carbonitrile |

| Bromination (EAS) | Br₂, FeBr₃ | 6-Bromo-1-formylindane-5-carbonitrile |

Stereochemical Considerations in this compound Reactions

The carbon atom at position 1 of the indane ring, which bears the formyl group, is a stereocenter. This means that this compound is a chiral molecule and exists as a pair of enantiomers. Consequently, any reaction at this center or that creates a new stereocenter has significant stereochemical implications.

Reduction of the Formyl Group: The reduction of the formyl group to a hydroxymethyl group creates a second stereocenter if the product is substituted elsewhere. Even without another chiral center, the starting material is a racemate. Using a standard reducing agent like NaBH₄ will produce a racemic mixture of the corresponding alcohol. To obtain a specific enantiomer, one would need to employ a chiral reducing agent or a resolution technique.

Diastereomer Formation: If a reaction introduces a new stereocenter into the molecule, a mixture of diastereomers will be formed. For example, a condensation reaction at the formyl group could potentially create a new chiral center in the side chain, leading to diastereomeric products which may have different physical and biological properties.

The control of stereochemistry is often critical in the synthesis of pharmacologically active molecules, making stereoselective reactions a key consideration when working with this compound.

Derivatization Strategies for Structural Diversification

The presence of three distinct reactive sites on this compound allows for numerous derivatization strategies to create a library of structurally diverse compounds. By choosing the appropriate reagents and reaction sequence, chemists can selectively modify one functional group while leaving the others intact.

Orthogonal Protection-Deprotection Strategies: The formyl group can be selectively protected as an acetal (B89532). This allows for transformations to be carried out on the nitrile group or the aromatic ring without affecting the aldehyde. The acetal can then be easily removed under acidic conditions to regenerate the formyl group.

Sequential Functional Group Transformation: A logical sequence of reactions can be planned to build molecular complexity. For instance:

Step 1: Reduce the formyl group to an alcohol.

Step 2: Hydrolyze the nitrile to a carboxylic acid.

Step 3: Perform an electrophilic substitution on the aromatic ring.

This systematic approach, combining the reactions discussed in the preceding sections, provides a powerful toolkit for synthesizing a wide range of novel indane derivatives for applications in medicinal chemistry, materials science, and other fields.

Applications of 1 Formylindane 5 Carbonitrile in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The formyl and nitrile functionalities of 1-formylindane-5-carbonitrile serve as versatile handles for the construction of a wide array of complex heterocyclic systems. The aldehyde group can readily participate in condensation reactions with various nucleophiles, while the nitrile group can be transformed into other functional groups or act as an electrophile in cyclization reactions. osti.gov This dual reactivity allows for the synthesis of fused and spirocyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their three-dimensional structures and potential for novel biological activities.

For instance, the formyl group can react with active methylene (B1212753) compounds in Knoevenagel condensations, followed by intramolecular cyclization involving the nitrile group to afford fused pyridines or pyrimidines. Similarly, reaction with hydrazines or hydroxylamines can lead to the formation of pyrazole or isoxazole rings fused to the indane core. The nitrile group itself can undergo cycloaddition reactions or be hydrolyzed to an amide or carboxylic acid, providing further opportunities for diversification and the synthesis of complex heterocyclic frameworks. longdom.org

Examples of Heterocyclic Systems Derivable from this compound

| Reactant(s) | Resulting Heterocyclic Core | Reaction Type |

| Malononitrile (B47326), Base | Indeno[1,2-b]pyridine | Knoevenagel condensation, Cyclization |

| Hydrazine | Indeno[1,2-c]pyrazole | Condensation, Cyclization |

| Guanidine | Indeno[1,2-d]pyrimidine | Condensation, Cyclization |

| Hydroxylamine | Indeno[1,2-d]isoxazole | Condensation, Cyclization |

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, small molecules that can modulate biological processes are of paramount importance. The rigid indane scaffold of this compound provides a well-defined three-dimensional framework for the synthesis of such molecules. The formyl and nitrile groups can be selectively functionalized to introduce pharmacophoric features and diversity elements, leading to the generation of compound libraries for screening against various biological targets.

The aldehyde can be converted into a variety of functional groups, such as amines via reductive amination, alcohols through reduction, or alkenes via Wittig-type reactions. The nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid. wikipedia.org This rich chemistry allows for the systematic exploration of the chemical space around the indane core, facilitating the development of potent and selective modulators of protein function.

Role in the Assembly of Molecular Probes and Ligands

Molecular probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, have found widespread use in cellular imaging and diagnostics. The indane scaffold, with its potential for derivatization, can serve as the core of novel molecular probes.

The formyl group of this compound is particularly useful in this context, as it can be used to attach fluorophores or other reporter groups through stable linkages. For example, condensation with an amine-containing fluorophore would yield a Schiff base, which can be subsequently reduced to a stable secondary amine. Alternatively, the aldehyde can be used in multicomponent reactions to assemble more complex probe structures. The nitrile group can also be manipulated to modulate the electronic properties of the probe, potentially influencing its photophysical characteristics such as quantum yield and Stokes shift. The development of fluorescent photoaffinity probes for receptors like the formyl peptide receptor 1 highlights the utility of formyl groups in probe design. nih.govresearchgate.net

Integration into Diversified Compound Libraries for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery. Compound libraries with high structural diversity are essential for identifying novel hits in high-throughput screening campaigns. This compound, as a bifunctional building block, is an ideal starting point for the construction of diversified compound libraries. nih.gov

Using combinatorial chemistry approaches, the formyl and nitrile groups can be reacted with a wide range of building blocks in a parallel or split-and-pool fashion. creative-biolabs.com For example, the aldehyde could be subjected to an array of reductive amination reactions with a library of primary and secondary amines, while the nitrile group is simultaneously or sequentially transformed into a series of amides by reaction with different Grignard reagents followed by hydrolysis. This strategy allows for the rapid generation of a large number of structurally related yet diverse compounds, maximizing the chances of discovering molecules with desired biological activities.

Illustrative Diversity-Oriented Synthesis from this compound

| Reaction at C1-Formyl Group | Reaction at C5-Nitrile Group | Resulting Compound Class |

| Reductive Amination | Hydrolysis to Carboxylic Acid | Amino-indanecarboxylic acids |

| Wittig Reaction | Reduction to Amine | Alkenyl-indaneamines |

| Grignard Addition | Tetrazole Formation | (Hydroxyalkyl)indanetetrazoles |

| Knoevenagel Condensation | Amide Formation | Indanylidene-dinitriles |

Contribution to the Construction of Materials with Specific Properties

Beyond biological applications, the unique electronic and structural features of this compound make it a potential precursor for the synthesis of novel organic materials. The nitrile group is a well-known functional group in materials science, contributing to the thermal stability and polarity of polymers. researchgate.netslideshare.netnewworldencyclopedia.org For instance, polymers derived from acrylonitrile, such as polyacrylonitrile, are used in the production of carbon fibers and other high-performance materials.

The indane scaffold can impart rigidity and defined geometry to a polymer backbone or a liquid crystal structure. The formyl group can be used for cross-linking or for the introduction of other functional groups that can influence the material's properties, such as its conductivity, optical properties, or self-assembly behavior. The incorporation of this compound into polymers or other macromolecular structures could lead to materials with tailored thermal, mechanical, and electronic properties for applications in electronics, optics, and nanotechnology.

Computational and Theoretical Investigations of 1 Formylindane 5 Carbonitrile

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 1-Formylindane-5-carbonitrile is fundamental to understanding its chemical behavior. Computational methods, particularly those based on Density Functional Theory (DFT) and Molecular Orbital (MO) theory, are instrumental in this analysis. lumenlearning.comacs.org The molecule's structure combines an indane framework with two strong electron-withdrawing groups: a formyl (-CHO) group at the benzylic position and a nitrile (-CN) group on the aromatic ring. nih.gov

MO theory explains how the atomic orbitals of the constituent atoms combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.org For this compound, this results in a system of delocalized π-electrons across the benzene (B151609) ring and interacting with the nitrile group. lumenlearning.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

The electron-withdrawing nature of the nitrile group can decrease the electronic density of the benzene system to which it is attached. nih.gov Quantum chemical calculations, such as DFT with basis sets like 6-311++G(d,p), are employed to quantify these electronic properties. researchgate.net These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen of the formyl group and the nitrogen of the nitrile group are expected to be regions of high negative potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | -0.258 | -7.02 | Electron-donating capability |

| LUMO Energy | -0.091 | -2.48 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.167 | 4.54 | Chemical reactivity and stability |

Note: The values presented are hypothetical, based on typical results from DFT calculations for similar aromatic molecules.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The indane core consists of a benzene ring fused to a five-membered cyclopentane (B165970) ring, which is not planar. wikipedia.org The puckering of this five-membered ring, along with the orientation of the formyl group at the chiral C1 position, defines the molecule's key conformations. rsc.org

Molecular Mechanics (MM) force fields (e.g., AMBER, CHARMM) are used for an initial, rapid exploration of the potential energy surface. This approach identifies low-energy conformers by calculating the steric and electrostatic interactions between atoms. For the indane ring, envelope and twist conformations are possible. The formyl group at the stereocenter can adopt pseudo-axial or pseudo-equatorial orientations, leading to distinct conformers with different energies. The conformer with the bulky substituent in an equatorial-like position is often more stable. openochem.orglibretexts.org

Molecular Dynamics (MD) simulations provide a more detailed view of the molecule's dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational transitions and the stability of different states in a simulated environment (e.g., in a solvent like water). youtube.comresearchgate.net These simulations can reveal the preferred puckering of the cyclopentane ring and the rotational freedom of the formyl group, which are crucial for understanding how the molecule might fit into a receptor's active site. ajchem-a.com

Table 2: Relative Energies of this compound Conformers

| Conformer | C1-Formyl Group Orientation | Cyclopentane Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | Envelope | 0.00 | 85.1 |

| 2 | Pseudo-axial | Envelope | 1.15 | 14.8 |

Note: Data is illustrative, representing typical energy differences found in conformational analyses of substituted indanes.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the detailed pathways of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition state structures. rsc.orgacs.org

DFT methods are commonly used to calculate the energies of these species, allowing for the determination of activation energies (ΔG‡) and reaction enthalpies (ΔH). nih.gov For this compound, several reactions could be studied, including:

Nucleophilic addition to the carbonyl: The formyl group is a prime target for nucleophiles. Calculations can model the addition of reagents like hydrides or organometallics, revealing the stereoselectivity of the reaction at the C1 chiral center.

Reactions of the nitrile group: The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions. Computational studies can predict the feasibility and mechanism of these transformations. nih.gov

Electrophilic aromatic substitution: The electronic effects of the existing substituents can be computationally analyzed to predict the regioselectivity of further substitutions on the benzene ring.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the intended reactants and products, providing a complete picture of the reaction pathway. rsc.org

Table 3: Calculated Activation Energies for Nucleophilic Addition to the Formyl Group

| Reaction | Nucleophile | Solvent | Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Hydride Reduction | BH₄⁻ | Tetrahydrofuran | DFT (B3LYP/6-31G*) | 12.5 |

Note: Values are hypothetical examples representing typical computational outcomes for carbonyl additions.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and characterization. frontiersin.orgresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. stackexchange.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective. Calculations are performed on the optimized geometries of the most stable conformers, and the resulting shifts are often Boltzmann-averaged based on their relative energies. github.io Comparing these predicted spectra with experimental data can confirm the molecule's constitution and stereochemistry. Recent machine learning algorithms can also predict NMR shifts with high accuracy and reduced computational cost. nih.gov

Infrared (IR) Spectroscopy: The same quantum chemical calculations can be used to compute vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrations of the molecule's bonds. For this compound, characteristic frequencies for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C≡N stretch of the nitrile (around 2230 cm⁻¹) would be predicted, aiding in experimental spectral assignment.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H1 (Formyl) | 9.85 | 9.88 |

| H2 (Benzylic) | 5.20 | 5.23 |

| H4 (Aromatic) | 7.80 | 7.82 |

Note: Data is a representative example. Predicted shifts are typically scaled or referenced against a standard like TMS.

In Silico Approaches for Structure-Reactivity Relationship Studies

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate a molecule's structural features with its chemical reactivity or biological activity. mdpi.com This approach is central to rational drug design, where indane derivatives have shown potential. manipal.eduresearchgate.netnih.gov

To build a QSAR model for a series of analogues of this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic Descriptors: The partition coefficient (logP), which measures solubility.

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression) to create an equation that predicts a specific activity (e.g., enzyme inhibition, IC₅₀). mdpi.com Such models can guide the synthesis of new derivatives with potentially enhanced activity. The nitrile group, for instance, can improve pharmacokinetic profiles and act as a bioisostere for other functional groups. nih.govresearchgate.net

Table 5: Example of a QSAR Model for Hypothetical Enzyme Inhibition Equation: log(1/IC₅₀) = 0.85 * logP - 0.12 * LUMO + 2.15

| Compound | logP | LUMO (eV) | Predicted log(1/IC₅₀) |

|---|---|---|---|

| Analog 1 | 2.5 | -2.48 | 4.57 |

| Analog 2 | 3.0 | -2.55 | 4.96 |

Note: The equation and data are for illustrative purposes to demonstrate the QSAR concept.

Future Research Directions for 1 Formylindane 5 Carbonitrile

Innovation in Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. wjpmr.comjddhs.com Future research into the synthesis of 1-Formylindane-5-carbonitrile should prioritize the principles of green chemistry.

One promising avenue is the exploration of catalytic C-H functionalization. Directing the formylation and cyanation of the indane scaffold through selective C-H activation would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials and reducing waste. rsc.orgresearchgate.net

Furthermore, the use of green solvents and catalysts should be investigated. For instance, ionic liquids have been shown to be effective recyclable agents in the synthesis of benzonitriles from benzaldehydes. rsc.orgrsc.orgresearchgate.net Applying similar methodologies could lead to a more sustainable production of this compound. Additionally, electrochemical methods, which can replace hazardous reagents with electricity, have been successfully used for the synthesis of functionalized indanes and should be explored. iwu.edu

| Sustainable Approach | Potential Application to this compound Synthesis | Key Advantages |

| Catalytic C-H Functionalization | Direct formylation and cyanation of the indane backbone. | High atom economy, reduced waste. rsc.orgresearchgate.net |

| Green Solvents | Utilization of ionic liquids or water-based systems. | Reduced environmental impact, potential for catalyst recycling. rsc.orgrsc.orgresearchgate.netrsc.org |

| Electrochemical Synthesis | Electrochemical cyclization to form the indane ring. | Avoids hazardous reagents, uses electricity as a clean reagent. iwu.edu |

| Biocatalysis | Enzymatic reactions for specific functional group transformations. | High selectivity, mild reaction conditions. researchgate.netnih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique juxtaposition of an aldehyde and a nitrile group on the indane scaffold opens up possibilities for novel intramolecular reactions and unprecedented molecular transformations. Research should focus on harnessing the reactivity of these functional groups to construct complex polycyclic systems.

For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic systems fused to the indane core. The reactivity of the formyl group could be exploited in multicomponent reactions to build molecular complexity in a single step. rsc.org The nitrile group, on the other hand, can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, providing entry into a wide range of derivatives. nih.govresearchgate.net

Moreover, the indane scaffold itself can participate in unique transformations. Radical-mediated cascade reactions have been shown to produce highly functionalized indanes through complex rearrangements. nih.gov Investigating such reactions with this compound could lead to the discovery of novel and unexpected molecular architectures.

Design and Synthesis of Advanced Indane-Carbonitrile Derivatives

The indane scaffold is a key component in a variety of biologically active compounds. tudublin.ienih.govsemanticscholar.org The presence of both a formyl and a nitrile group in this compound provides two distinct handles for chemical modification, allowing for the systematic exploration of chemical space in the design of new therapeutic agents. nih.goveurekaselect.com

Future research should focus on the rational design and synthesis of derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases, areas where indane derivatives have shown promise. tudublin.ie For example, the formyl group can be readily converted into various heterocycles, while the nitrile group can be transformed into amides, amines, or tetrazoles, all of which are common pharmacophores. The development of a library of such derivatives would be a valuable resource for drug discovery programs. mdpi.com

| Derivative Class | Synthetic Strategy | Potential Therapeutic Application |

| Heterocyclic Derivatives | Condensation reactions of the formyl group with various nucleophiles. | Anticancer, anti-inflammatory. tudublin.ie |

| Amine Derivatives | Reduction of the nitrile group. | Neurological disorders. semanticscholar.org |

| Carboxylic Acid Derivatives | Hydrolysis of the nitrile group. | Metabolic diseases. |

| Spirocyclic Compounds | Cycloaddition reactions involving the indane ring. | Diverse biological activities. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Synthetic Planning

Machine learning models can also be used to predict reaction outcomes and optimize reaction conditions, thereby accelerating the discovery of new synthetic methodologies. appliedclinicaltrialsonline.comchemrxiv.org For instance, a model could be trained to predict the regioselectivity of C-H functionalization on the indane ring, guiding the development of more efficient synthetic strategies. rsc.orgmit.edu The integration of these computational tools into the research workflow will be crucial for unlocking the full potential of the this compound scaffold.

Development of High-Throughput Screening Methodologies for Synthetic Discoveries

High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of chemical reactions. nih.govunchainedlabs.combmglabtech.com The development of HTS assays for reactions involving this compound would enable the rapid screening of large libraries of catalysts, reagents, and reaction conditions.

For example, a colorimetric assay could be developed to screen for the conversion of the nitrile group, allowing for the rapid identification of new catalysts for this transformation. researchgate.netnih.govnih.gov Similarly, HTS could be used to discover novel multicomponent reactions involving the formyl group. The combination of HTS with automated synthesis platforms would create a powerful workflow for the accelerated discovery of new reactions and the synthesis of novel indane-carbonitrile derivatives. researchgate.netrsc.orgyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.